molecular formula C15H17N3O2 B2519046 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049549-83-8

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2519046
CAS RN: 1049549-83-8
M. Wt: 271.32
InChI Key: WGYRHAPSJXMAQD-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPBA is an organic compound that belongs to the class of benzamides and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Antioxidant Studies

A study by Ahmad et al. (2012) focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share structural similarities with the compound . These compounds were evaluated for their antioxidant activities, and many were found to be effective scavengers of superoxide anion radicals. This research suggests potential applications of such compounds in developing new bioactive molecules with antioxidant properties (Ahmad et al., 2012).

Antiproliferative Activity

Ilić et al. (2011) synthesized a series of triazolo[4,3-b]pyridazin-6-yloxy derivatives, which are structurally related to the compound of interest. These compounds were found to inhibit the proliferation of endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).

In Vitro Anticancer Activity

Rasal et al. (2020) reported on the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety, which showed promising in vitro anticancer activity. These compounds were evaluated against various cancer cell lines, and some derivatives demonstrated significant antiproliferative activity. This indicates potential for the development of new anticancer drugs (Rasal et al., 2020).

Antimicrobial and Antioxidant Activities

A study by Sindhe et al. (2016) on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide demonstrated promising antimicrobial and antioxidant activities. This research suggests that incorporating heterocyclic rings and open-chain counterparts at specific positions of the benzimidazole ring can yield biologically active compounds with potential therapeutic applications (Sindhe et al., 2016).

Design and Synthesis for Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This indicates potential applications in developing new treatments for tuberculosis (Lv et al., 2017).

properties

IUPAC Name

3,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-6-13(10-12(11)2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYRHAPSJXMAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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